molecular formula C7H14N2 B2984303 2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine CAS No. 1553867-69-8

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine

Cat. No.: B2984303
CAS No.: 1553867-69-8
M. Wt: 126.203
InChI Key: HGFCITIEXGVREG-UHFFFAOYSA-N
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Description

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine is a bicyclic amine featuring a 3-azabicyclo[3.1.0]hexane core attached to an ethanamine side chain. The 3-azabicyclo[3.1.0]hexane scaffold is a rigid, nitrogen-containing heterocycle with a fused cyclopropane ring, conferring unique stereoelectronic properties. This structure is prevalent in bioactive molecules, pharmaceuticals, and agrochemicals due to its ability to mimic natural substrates and enhance metabolic stability . The ethanamine substituent introduces a primary amine group, which may enhance solubility and enable hydrogen bonding in biological targets.

The compound is commercially available (e.g., from CymitQuimica) as a building block for drug discovery, with applications in synthesizing conformationally constrained analogs . Its synthesis often involves palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones, a method noted for efficiency and scalability .

Properties

IUPAC Name

2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-1-2-9-4-6-3-7(6)5-9/h6-7H,1-5,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGFCITIEXGVREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine typically involves cyclopropanation reactions. One common method is the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This reaction provides high yields and diastereoselectivities, making it a practical route for the synthesis of this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclopropanation reactions under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine is a chemical compound with the molecular formula C7H14N2. It is also referred to as this compound and has the CID 83814997 in PubChem .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, the broader chemical class of 3-azabicyclo[3.1.0]hexanes is recognized as an important nitrogen-containing heterocycle with a range of biological activities, making them key structural features in drugs, agrochemicals, and natural products .

Synthesis of 3-Azabicyclo[3.1.0]hexane Derivatives

  • Methods of Synthesis Recent advances in synthesizing 3-azabicyclo[3.1.0]hexane derivatives involve both transition-metal-catalyzed and metal-free catalytic systems .
  • Cyclopropanation Palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones yields a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives with high yields and diastereoselectivities .
  • Cycloaddition Reactions Spiro-fused 3-azabicyclo[3.1.0]hexanes can be accessed through azomethine ylide cycloadditions to cyclopropenes . A reliable method for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes involves 1,3-dipolar cycloaddition reactions of cyclopropenes to the protonated form of Ruhemann's purple .
  • Asymmetric Cycloaddition Enantioselective approaches to 3-azabicyclo[3.1.0]hexanes include asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes catalyzed by a chiral Cu-(CH3CN)4BF4/Ph-Phosferrox complex .

Potential Applications

Mechanism of Action

The mechanism of action of 2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure allows it to fit into binding sites, modulating biological pathways and exerting its effects .

Comparison with Similar Compounds

Structural Features

The table below summarizes key structural differences between 2-(3-azabicyclo[3.1.0]hexan-3-yl)ethanamine and related derivatives:

Compound Name Core Structure Substituents Key Functional Groups
This compound 3-Azabicyclo[3.1.0]hexane Ethanamine side chain Primary amine
1-(4-Aminophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione 3-Azabicyclo[3.1.0]hexane 4-Aminophenyl group; 2,4-dione Aromatic amine, diketone
N-(Aryl)-3-azabicyclo[3.1.0]hexane derivatives (DPP-IV inhibitors) 3-Azabicyclo[3.1.0]hexane Aryl/heteroaryl groups at P(2) position Cyanopyrrolidine, aromatic rings
Benzo[e][1,3]thiazine-8-carbonitrile derivative 3-Azabicyclo[3.1.0]hexane Trifluoromethyl, benzo-thiazine, cyclohexylmethylamine Nitrile, trifluoromethyl, thiazine
3-Azabicyclo[3.1.0]hexan-2-one,6,6-dimethyl- (9CI) 3-Azabicyclo[3.1.0]hexane Methyl groups at C6; ketone at C2 Ketone, methyl substituents

Key Observations :

  • The ethanamine side chain in the target compound provides a flexible, polar group absent in rigid analogs like diketones (e.g., ) or ketones (e.g., ).

Key Observations :

  • Palladium-catalyzed methods (e.g., ) are favored for scalability and stereochemical control.
  • Radical cyclization (e.g., ) enables access to strained bicyclic systems but may require stringent conditions.

Key Observations :

  • The ethanamine derivative’s primary amine may target CNS receptors (e.g., serotonin or dopamine transporters), though direct evidence is lacking .
  • Aryl-substituted analogs (e.g., ) exhibit nanomolar potency against DPP-IV, highlighting the impact of aromatic groups on enzyme inhibition.

Biological Activity

2-(3-Azabicyclo[3.1.0]hexan-3-yl)ethanamine is a bicyclic amine compound notable for its unique structural characteristics, which confer distinct chemical and biological properties. This compound is part of a broader class of azabicyclic compounds that have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly as neurotransmitter reuptake inhibitors.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems. The compound is structurally related to known reuptake inhibitors for serotonin, norepinephrine, and dopamine, suggesting that it may enhance the availability of these neurotransmitters in the synaptic cleft, thereby influencing mood and cognitive functions .

Target Receptors

Research indicates that compounds with a similar bicyclic structure often target:

  • Serotonin Transporters (SERT)
  • Norepinephrine Transporters (NET)
  • Dopamine Transporters (DAT)

These interactions can lead to increased neurotransmitter signaling, which may be beneficial in treating conditions such as depression and anxiety disorders.

Pharmacokinetics

The pharmacokinetics of this compound have not been extensively documented; however, similar compounds typically exhibit favorable profiles including:

  • Good oral bioavailability
  • Rapid absorption
  • Metabolism primarily via hepatic pathways

The synthesis of this compound generally involves cyclopropanation reactions, often utilizing palladium-catalyzed methods to achieve high yields and selectivity .

Biological Activity Data

Recent studies have evaluated the biological activity of various derivatives of 3-azabicyclo[3.1.0]hexane, revealing promising results regarding their potential as antitumor agents and their effects on cell cycle dynamics.

Case Studies

  • Antitumor Activity : A series of heterocyclic compounds containing spirofused barbiturate and 3-azabicyclo[3.1.0]hexane frameworks were tested against HeLa and CT26 cancer cell lines. The compounds demonstrated IC50 values ranging from 4.2 to 24.1 μM, indicating significant cytotoxic effects and induction of apoptosis in treated cells .
  • Cell Cycle Analysis : Treatment with these compounds resulted in an accumulation of cells in the SubG1 phase, indicating apoptosis induction. Observations showed a marked reduction in cell motility and changes in actin filament distribution within the cytoplasm of treated cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other azabicyclic derivatives:

Compound TypeBiological ActivityNotable Effects
Piperidine Derivatives Moderate reuptake inhibitionUsed in pain management
Other Azabicycles Antitumor effectsInduction of apoptosis
Azabicycloquinolone Derivatives Antibacterial propertiesEffective against Gram-negative bacteria

Q & A

Q. What are the primary synthetic routes for 3-azabicyclo[3.1.0]hexane derivatives, and how do they compare in efficiency?

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives often involves Ti-mediated intramolecular reductive cyclopropanation of amino acid precursors (e.g., L-serine or glycine derivatives). This method yields bicyclic amines with moderate to high efficiency (62–85% yields) . Alternative approaches include nucleophilic aromatic substitution with halo-substituted heterocycles (e.g., 2-chloropyrazine) to introduce aryl groups, though yields vary depending on electrophile reactivity . Comparative analysis shows that Ti-mediated methods are more scalable for non-aryl derivatives, while palladium-catalyzed cross-coupling is preferred for aryl-substituted analogues .

Q. How does the rigid bicyclic structure of 3-azabicyclo[3.1.0]hexane influence its chemical reactivity?

The bicyclic framework imposes steric constraints and conformational rigidity , which reduce rotational freedom and enhance stereochemical stability. This rigidity is critical for designing ligands with precise spatial arrangements, such as nicotinic receptor modulators . For example, the 3-azabicyclo[3.1.0]hexane core in Amitifadine (a clinical-stage antidepressant) optimizes binding to serotonin and norepinephrine transporters by maintaining a fixed geometry .

Advanced Research Questions

Q. What methodologies enable enantioselective functionalization of the 3-azabicyclo[3.1.0]hexane system?

Pd(0)-catalyzed C-H functionalization using trifluoroacetimidoyl chlorides and chiral diazaphospholane ligands achieves enantioselective cyclopropane functionalization. This method delivers perfluoroalkyl-substituted bicyclic ketimines with >90% enantiomeric excess (ee), enabling modular access to pyrrolidine derivatives via nucleophilic additions . For aryl substituents, Pd₂(dba)₃/(±)-BINAP or Pd(OAc)₂/2-(di-tert-butylphosphino)-biphenyl systems facilitate asymmetric cross-coupling, though yields are moderate (38–41%) .

Q. How can researchers resolve contradictions in reported yields for Pd-catalyzed cross-coupling reactions of 3-azabicyclo[3.1.0]hexane derivatives?

Discrepancies in yields (e.g., 38–62% for chloropyridinyl derivatives vs. 85% for pyrazinyl analogues ) arise from substrate electronic effects and catalyst selection . Electron-deficient aryl halides (e.g., 3,5-dichloropyridine) require stronger electron-donating ligands (e.g., 2-(di-tert-butylphosphino)-biphenyl) to accelerate oxidative addition. Systematic optimization of catalyst loading (5–10 mol%), base (Et₃N vs. K₂CO₃), and solvent (toluene vs. DMF) is recommended to reconcile data .

Q. What strategies are employed to confirm the stereochemistry and purity of functionalized 3-azabicyclo[3.1.0]hexane derivatives?

X-ray crystallography is the gold standard for stereochemical confirmation, as demonstrated for tert-butyl 6-(2-(N-benzylcyclopropanecarboxamido)-2-cyclopropyl-acetamido)-3-azabicyclo[3.1.0]hexane-3-carboxylate (C26H35N3O4, triclinic crystal system) . For purity assessment, HPLC with chiral stationary phases and NMR spectroscopy (e.g., NOE experiments) are critical to distinguish endo/exo isomers and enantiomers .

Q. How does the introduction of aryl groups via cross-coupling impact the biological activity of 3-azabicyclo[3.1.0]hexane derivatives?

Aryl substituents (e.g., pyridinyl or pyrazinyl groups) enhance ligand-receptor interactions by introducing π-π stacking or hydrogen-bonding motifs. For instance, 3-(5-chloropyridin-3-yl)-3-azabicyclo[3.1.0]hex-1-ylamine exhibits high affinity for nicotinic acetylcholine receptors (nAChRs), making it a candidate for neurological disorder therapeutics . Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the aryl ring improve metabolic stability .

Methodological Recommendations

  • Synthesis Optimization : Use Ti-mediated cyclopropanation for non-aryl derivatives and Pd-catalyzed cross-coupling for aryl-functionalized analogues .
  • Enantioselectivity : Employ chiral Pd(0) catalysts with diazaphospholane ligands for fluorinated derivatives .
  • Structural Validation : Combine X-ray crystallography with advanced NMR techniques to resolve stereochemical ambiguities .

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